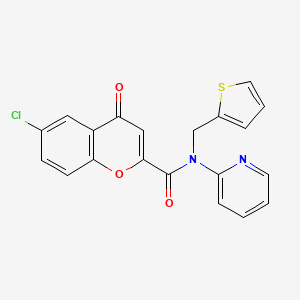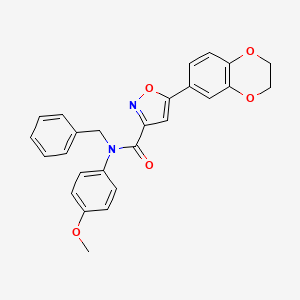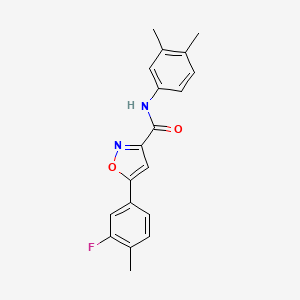
6-chloro-4-oxo-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4H-chromen-4-one, pyridine-2-amine, and thiophene-2-carbaldehyde.
Condensation Reaction: The first step involves the condensation of 6-chloro-4H-chromen-4-one with pyridine-2-amine in the presence of a suitable catalyst, such as acetic acid, to form an intermediate.
Amidation: The intermediate is then subjected to an amidation reaction with thiophene-2-carbaldehyde in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Products: Compounds with reduced functional groups.
Substituted Products: Compounds with different substituents replacing the chloro group.
Scientific Research Applications
6-Chloro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized chromene derivatives.
Mechanism of Action
The mechanism of action of 6-chloro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4H-chromen-4-one: A precursor in the synthesis of the target compound.
Pyridine-2-amine: A key starting material used in the synthesis.
Thiophene-2-carbaldehyde: Another starting material used in the synthesis.
Uniqueness
6-Chloro-4-oxo-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]-4H-chromene-2-carboxamide is unique due to its specific combination of structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research.
Properties
Molecular Formula |
C20H13ClN2O3S |
|---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C20H13ClN2O3S/c21-13-6-7-17-15(10-13)16(24)11-18(26-17)20(25)23(12-14-4-3-9-27-14)19-5-1-2-8-22-19/h1-11H,12H2 |
InChI Key |
HQNTZILUIYUUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N(CC2=CC=CS2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B11347671.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11347679.png)

![N-(9-ethyl-9H-carbazol-3-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11347684.png)
![Ethyl 4-[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]-1-piperazinecarboxylate](/img/structure/B11347693.png)
![N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11347705.png)
![1-(benzylsulfonyl)-N-{3-[methyl(methylsulfonyl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B11347717.png)

![4-methoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B11347729.png)
![{1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B11347733.png)
![1-ethyl-3-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11347738.png)
![1-({1-[(3-Chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B11347740.png)
![5-(4-chlorophenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11347742.png)

